molecular formula C8H7ClN2O B13869750 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde

Cat. No.: B13869750
M. Wt: 182.61 g/mol
InChI Key: UWAUSFOMGRPWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to an acetaldehyde moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde typically involves the condensation of 4-chlorophenylhydrazine with acetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its bioactive properties.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)hydrazinylidene]acetaldehyde
  • 2-[(4-Methylphenyl)hydrazinylidene]acetaldehyde
  • 2-[(4-Bromophenyl)hydrazinylidene]acetaldehyde

Uniqueness

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-[(4-chlorophenyl)hydrazinylidene]acetaldehyde

InChI

InChI=1S/C8H7ClN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H

InChI Key

UWAUSFOMGRPWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=CC=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.